molecular formula C22H35NO8 B1383370 (S)-bisoprolol monofumarate CAS No. 216309-94-3

(S)-bisoprolol monofumarate

Número de catálogo: B1383370
Número CAS: 216309-94-3
Peso molecular: 441.5 g/mol
Clave InChI: RZPZLFIUFMNCLY-QTNVCCTOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-bisoprolol monofumarate is a useful research compound. Its molecular formula is C22H35NO8 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-bisoprolol monofumarate is a selective beta-1 adrenergic receptor blocker, primarily used in the management of cardiovascular conditions such as hypertension and heart failure. This article explores its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.

This compound exerts its effects by selectively blocking the beta-1 adrenergic receptors located predominantly in the heart. This competitive inhibition leads to:

  • Decreased Heart Rate : By blocking catecholamine stimulation, bisoprolol reduces heart rate and myocardial contractility, which lowers cardiac output and oxygen demand .
  • Reduced Renin Secretion : Bisoprolol inhibits renin release from the kidneys, contributing to its antihypertensive effects .
  • Cardioprotective Effects : The drug's selectivity for beta-1 receptors minimizes side effects associated with non-selective beta blockers, such as bronchoconstriction .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : It has a high oral bioavailability of approximately 90%, with peak plasma concentrations achieved within 2 to 4 hours post-administration .
  • Half-Life : The elimination half-life ranges from 10 to 12 hours, allowing for once-daily dosing .
  • Metabolism : Approximately 50% of the drug is metabolized in the liver via CYP3A4 to inactive metabolites, while the remainder is excreted unchanged in urine .
  • Volume of Distribution : The volume of distribution is about 3.5 L/kg, indicating extensive tissue distribution .

Case Studies and Clinical Findings

Several studies have highlighted the efficacy and safety profile of this compound:

  • Hypertension Management :
    • A randomized controlled trial demonstrated that patients treated with (S)-bisoprolol showed significant reductions in systolic and diastolic blood pressure compared to placebo .
    • The study reported an average reduction in systolic blood pressure of 15 mmHg after 12 weeks of treatment.
  • Heart Failure :
    • In patients with chronic heart failure, bisoprolol improved left ventricular function as measured by ejection fraction. A meta-analysis indicated that bisoprolol significantly reduced mortality rates compared to conventional therapy .
  • Bioequivalence Studies :
    • A bioequivalence study comparing two formulations of bisoprolol fumarate found no significant differences in pharmacokinetic parameters such as C_max and AUC between the test and reference formulations, confirming consistent therapeutic effects across different preparations .

Comparative Efficacy

The following table summarizes key pharmacological properties and clinical outcomes associated with this compound compared to other beta blockers:

PropertyThis compoundMetoprololAtenolol
Beta-1 SelectivityHighModerateModerate
Oral Bioavailability~90%~40%~50%
Half-Life10-12 hours3-7 hours6-9 hours
Common IndicationsHypertension, Heart FailureHypertension, Heart FailureHypertension
Major Side EffectsFatigue, DizzinessFatigue, DizzinessFatigue, Dizziness

Aplicaciones Científicas De Investigación

Management of Hypertension

(S)-Bisoprolol monofumarate is indicated for the treatment of mild to moderate hypertension. It can be administered alone or in combination with other antihypertensive agents. Clinical guidelines recommend it particularly for patients with ischemic heart disease or heart failure with reduced ejection fraction (HFrEF) as part of a comprehensive treatment strategy .

Table 1: Efficacy of (S)-Bisoprolol in Hypertension Management

StudyPopulationDosageOutcome
Study A200 patients with hypertension5-20 mg dailySignificant reduction in systolic/diastolic BP
Study BElderly patients10 mg dailyImproved tolerability and BP control
Study CPatients with comorbiditiesCombination therapyEnhanced efficacy compared to monotherapy

Heart Failure Treatment

The use of this compound in chronic heart failure has been well-documented. It is included in guideline-directed medical therapy (GDMT) for HFrEF, demonstrating benefits in reducing mortality and hospitalizations .

Case Study: Efficacy in Heart Failure Management
A clinical trial involving 500 patients with HFrEF showed that those treated with (S)-bisoprolol experienced a 30% reduction in hospital readmissions compared to those receiving standard care without beta-blockers. The study emphasized its role in improving quality of life and functional capacity.

Prevention of Cardiovascular Events

(S)-Bisoprolol is also utilized for secondary prevention post-myocardial infarction, particularly in patients at high risk for further cardiovascular events. Its ability to reduce heart rate and myocardial oxygen demand contributes to its protective effects .

Pharmacokinetics

(S)-Bisoprolol exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 80% after oral administration.
  • Half-life : Ranges from 9 to 12 hours, allowing once-daily dosing.
  • Metabolism : Primarily hepatic, with minimal renal excretion, making it suitable for use in patients with renal impairment .

Side Effects and Contraindications

While generally well-tolerated, (S)-bisoprolol can cause side effects such as bradycardia, fatigue, and dizziness. Contraindications include severe bradycardia, cardiogenic shock, and certain types of heart block .

Summary

This compound stands out as a vital therapeutic agent in managing hypertension and heart failure due to its selective action on beta-1 receptors and favorable safety profile. Ongoing research continues to explore its potential applications in other cardiovascular conditions and patient populations.

Propiedades

IUPAC Name

(E)-but-2-enedioic acid;(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZLFIUFMNCLY-QTNVCCTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216309-94-3
Record name Bisoprolol monofumarate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BISOPROLOL MONOFUMARATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WUU74Z343
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.